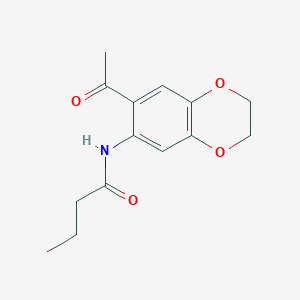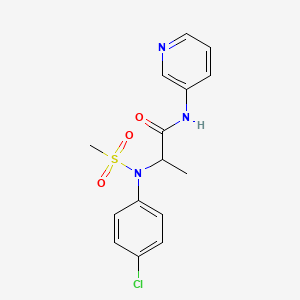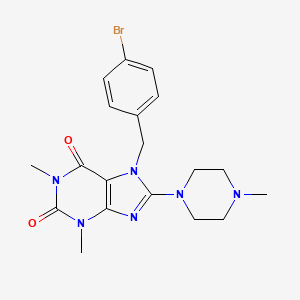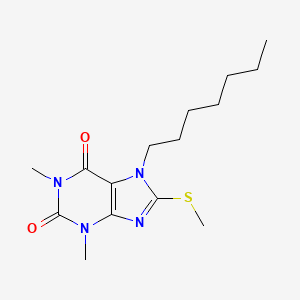![molecular formula C18H18FN3O5S B4170786 1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4170786.png)
1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide
Overview
Description
1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonylurea compounds and has been studied extensively for its mechanism of action and biochemical effects.
Mechanism of Action
The exact mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of a specific enzyme called sulfonylurea receptor 1 (SUR1). This enzyme is involved in the regulation of insulin secretion and other physiological processes. By inhibiting its activity, 1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide has a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. Additionally, it has been shown to reduce pain and inflammation in these models. In terms of its effects on glucose metabolism, it has been shown to increase insulin secretion and improve glucose tolerance.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide in lab experiments is its specificity for the SUR1 enzyme. This allows researchers to study the effects of inhibiting this enzyme without affecting other physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.
Future Directions
There are several future directions for research on 1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of diabetes. Further studies are needed to elucidate its mechanism of action and determine its safety and efficacy in human trials. Additionally, its anti-inflammatory and analgesic effects make it a promising candidate for the treatment of pain and inflammation-related disorders. Further studies are needed to determine its potential in these areas. Finally, the development of more specific and potent inhibitors of the SUR1 enzyme may lead to the development of more effective therapies for a variety of diseases.
Scientific Research Applications
1-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been investigated for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects.
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O5S/c19-14-6-8-17(9-7-14)28(26,27)21-10-2-3-13(12-21)18(23)20-15-4-1-5-16(11-15)22(24)25/h1,4-9,11,13H,2-3,10,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCMUWOOQMGCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[3-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonyl)phenyl]-2H-chromen-2-one](/img/structure/B4170728.png)
![4-(2-{[4-(allyloxy)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4170731.png)
![N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B4170733.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4170739.png)

![N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4170757.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]azepane](/img/structure/B4170762.png)
![2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4170774.png)

![1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride](/img/structure/B4170796.png)
![N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4170802.png)